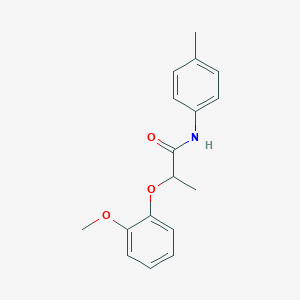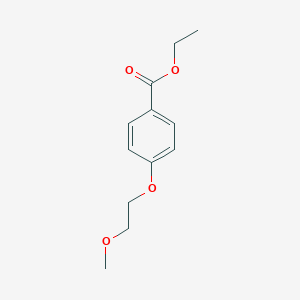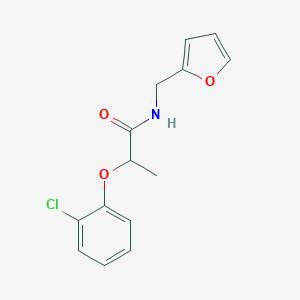![molecular formula C20H21Cl2N3O3S B318002 2-[({[4-(2,4-dichlorophenoxy)butanoyl]amino}carbothioyl)amino]-N,N-dimethylbenzamide](/img/structure/B318002.png)
2-[({[4-(2,4-dichlorophenoxy)butanoyl]amino}carbothioyl)amino]-N,N-dimethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[({[4-(2,4-dichlorophenoxy)butanoyl]amino}carbothioyl)amino]-N,N-dimethylbenzamide is a complex organic compound with a molecular formula of C20H21Cl2N3O3S . This compound is characterized by its unique structure, which includes a dichlorophenoxy group, a butanoyl group, and a dimethylbenzamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 2-[({[4-(2,4-dichlorophenoxy)butanoyl]amino}carbothioyl)amino]-N,N-dimethylbenzamide involves multiple steps. The process typically starts with the preparation of the dichlorophenoxybutanoic acid, which is then converted into its corresponding acyl chloride. This acyl chloride is reacted with a thiourea derivative to form the carbamothioyl intermediate. Finally, this intermediate is coupled with N,N-dimethylbenzamide under specific reaction conditions to yield the desired compound.
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, improved reaction conditions, and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
2-[({[4-(2,4-dichlorophenoxy)butanoyl]amino}carbothioyl)amino]-N,N-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically targets the thiourea moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride. These reactions often reduce the carbonyl groups to alcohols.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-[({[4-(2,4-dichlorophenoxy)butanoyl]amino}carbothioyl)amino]-N,N-dimethylbenzamide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecular structures.
Biology: This compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Wirkmechanismus
The mechanism of action of 2-[({[4-(2,4-dichlorophenoxy)butanoyl]amino}carbothioyl)amino]-N,N-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, 2-[({[4-(2,4-dichlorophenoxy)butanoyl]amino}carbothioyl)amino]-N,N-dimethylbenzamide stands out due to its unique combination of functional groups. Similar compounds include:
2-({[4-(2,4-dichlorophenoxy)butanoyl]carbamothioyl}amino)-N-ethylbenzamide: This compound has an ethyl group instead of the dimethyl group, which can affect its chemical properties and reactivity.
Methyl 2-({[4-(2,4-dichlorophenoxy)butanoyl]carbamothioyl}amino)benzoate: This compound has a methyl ester group, which can influence its solubility and biological activity.
The uniqueness of this compound lies in its specific structure, which provides distinct chemical and biological properties that are valuable for various research applications.
Eigenschaften
Molekularformel |
C20H21Cl2N3O3S |
|---|---|
Molekulargewicht |
454.4 g/mol |
IUPAC-Name |
2-[4-(2,4-dichlorophenoxy)butanoylcarbamothioylamino]-N,N-dimethylbenzamide |
InChI |
InChI=1S/C20H21Cl2N3O3S/c1-25(2)19(27)14-6-3-4-7-16(14)23-20(29)24-18(26)8-5-11-28-17-10-9-13(21)12-15(17)22/h3-4,6-7,9-10,12H,5,8,11H2,1-2H3,(H2,23,24,26,29) |
InChI-Schlüssel |
UIULNQCJNQYTDY-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)C1=CC=CC=C1NC(=S)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl |
Kanonische SMILES |
CN(C)C(=O)C1=CC=CC=C1NC(=S)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(dimethylcarbamoyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B317919.png)
![5-bromo-N-[2-(dimethylcarbamoyl)phenyl]furan-2-carboxamide](/img/structure/B317922.png)

![N-[2-(cyclohexylcarbamoyl)phenyl]pyridine-3-carboxamide](/img/structure/B317929.png)

![4-Oxo-4-[4-(2-phenoxyethoxy)anilino]butanoic acid](/img/structure/B317931.png)
![2-[[4-(2-Phenoxyethoxy)phenyl]carbamoyl]benzoic acid](/img/structure/B317932.png)
![2-(4-chlorophenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]propanamide](/img/structure/B317933.png)
![2-{[(2,6-dimethylphenoxy)acetyl]amino}-N,N-dimethylbenzamide](/img/structure/B317934.png)
![N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-4-propoxybenzamide](/img/structure/B317936.png)


![N-{4-[acetyl(methyl)amino]phenyl}-2-(4-methoxyphenoxy)propanamide](/img/structure/B317940.png)
![N-{4-[(2,4-dimethylanilino)sulfonyl]phenyl}nicotinamide](/img/structure/B317941.png)
